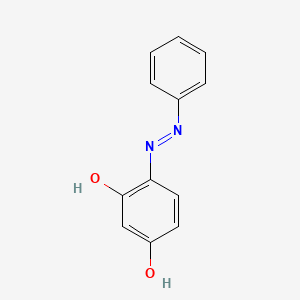![molecular formula C24H23N3O4S2 B1668992 4-[({[3-(2-methoxyphenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B1668992.png)
4-[({[3-(2-methoxyphenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID1792197 is a synthetic organic compound known for its role as an agonist of the G-protein-coupled receptor 55 (GPR55). This receptor is abundantly expressed in the brain, particularly in regions associated with motor function, such as the striatum. CID1792197 has been studied for its potential therapeutic applications, especially in the context of neurodegenerative diseases like Parkinson’s disease .
Chemical Reactions Analysis
CID1792197, like many organic compounds, can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
CID1792197 has been extensively studied for its potential neuroprotective effects. It has been shown to interact with GPR55 receptors, which are implicated in various neurological processes. Research has explored its use in:
Neuroprotection: Studies have investigated its potential to protect neurons from neurotoxic agents, particularly in the context of Parkinson’s disease.
Anti-inflammatory Effects: CID1792197 has also been studied for its potential anti-inflammatory effects, which could have implications for treating inflammatory diseases.
Mechanism of Action
CID1792197 exerts its effects primarily through its action on the GPR55 receptor. This receptor is involved in various signaling pathways that regulate neuronal survival, inflammation, and motor function. The compound acts as an agonist, meaning it binds to and activates the receptor, leading to downstream signaling events that can promote neuroprotection and modulate motor behavior .
Comparison with Similar Compounds
CID1792197 is one of several GPR55 agonists. Other similar compounds include:
CID1172084: Another GPR55 agonist that has been studied for its potential therapeutic effects.
CID2440433: This compound also acts on GPR55 and has been investigated for its neuroprotective and anti-inflammatory properties.
Compared to these compounds, CID1792197 has shown unique properties in terms of its specific binding affinity and efficacy in activating GPR55, making it a valuable tool for research in neuroprotection and motor function.
Properties
Molecular Formula |
C24H23N3O4S2 |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-[[4-[methyl(phenyl)sulfamoyl]phenyl]carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C24H23N3O4S2/c1-27(20-9-4-3-5-10-20)33(29,30)21-15-13-19(14-16-21)25-24(32)26-23(28)17-12-18-8-6-7-11-22(18)31-2/h3-17H,1-2H3,(H2,25,26,28,32)/b17-12+ |
InChI Key |
XOMQERYBMDFBAG-SFQUDFHCSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CC=C3OC |
Isomeric SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CC=C3OC |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CC=C3OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CID1792197; CID-1792197; CID 1792197. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


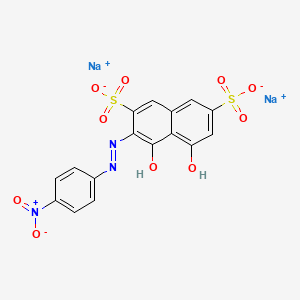
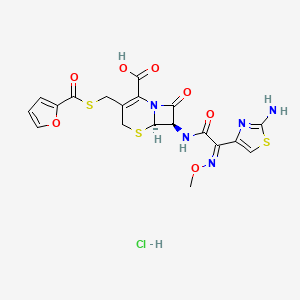
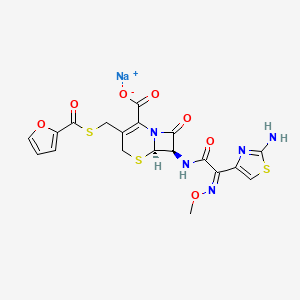
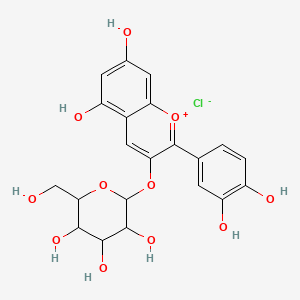
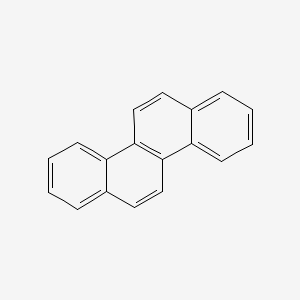
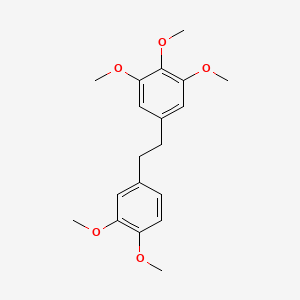
![Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy-](/img/structure/B1668921.png)
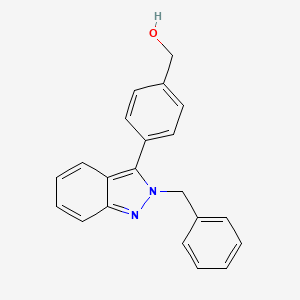
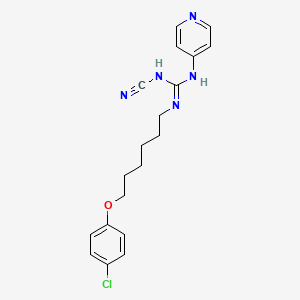
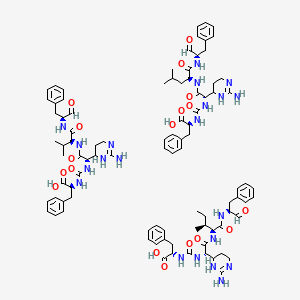
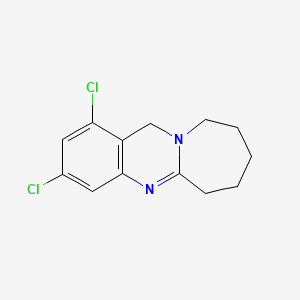
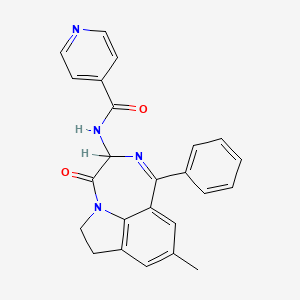
![N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide](/img/structure/B1668929.png)
